molecular formula C21H25N3O3 B279244 2-(benzoylamino)-N-(3-morpholinopropyl)benzamide

2-(benzoylamino)-N-(3-morpholinopropyl)benzamide

Cat. No.: B279244
M. Wt: 367.4 g/mol
InChI Key: YKVJCMCXZZUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-(3-morpholinopropyl)benzamide, also known as BzAMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BzAMPB belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(benzoylamino)-N-(3-morpholinopropyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzoylamino)-N-(3-morpholinopropyl)benzamide is its potential as an anti-cancer agent. It has been shown to be effective against a range of cancer types, including breast, lung, and prostate cancer. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are many potential future directions for research on 2-(benzoylamino)-N-(3-morpholinopropyl)benzamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of potential drug targets for this compound, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

One of the most common methods for synthesizing 2-(benzoylamino)-N-(3-morpholinopropyl)benzamide is through the reaction of 2-aminobenzamide with 3-morpholinopropyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain this compound.

Scientific Research Applications

2-(benzoylamino)-N-(3-morpholinopropyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-benzamido-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C21H25N3O3/c25-20(17-7-2-1-3-8-17)23-19-10-5-4-9-18(19)21(26)22-11-6-12-24-13-15-27-16-14-24/h1-5,7-10H,6,11-16H2,(H,22,26)(H,23,25)

InChI Key

YKVJCMCXZZUJAV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

solubility

55.1 [ug/mL]

Origin of Product

United States

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